3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Description
3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with hydroxyphenylethyl and methoxyphenyl groups, contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-22-15-9-7-14(8-10-15)18-19(17(21)12-23-18)11-16(20)13-5-3-2-4-6-13/h2-10,16,18,20H,11-12H2,1H3 |
InChI Key |
KJBCYCNXZJIVLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)CC(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-2-phenylethylamine with 4-methoxybenzaldehyde in the presence of a thiazolidinone-forming reagent, such as thioglycolic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2-oxo-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one.
Reduction: Formation of 3-(2-hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidine.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anti-inflammatory and anticancer applications, it may modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one
- 3-(2-Hydroxy-2-phenylethyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Hydroxy-2-phenylethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Uniqueness
The presence of the methoxy group in 3-(2-Hydroxy-2-phenylethyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
